Aluminum sebacate

Description

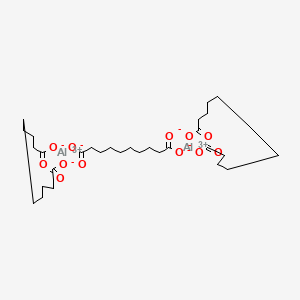

Aluminum sebacate is a metal-organic compound formed by the reaction of sebacic acid (a dicarboxylic acid, HOOC-(CH₂)₈-COOH) with aluminum salts. It is characterized by its coordination chemistry, where aluminum ions bind to the carboxylate groups of sebacate anions. This compound finds applications in materials science, polymer additives, and flame retardancy due to its thermal stability and compatibility with various matrices. Its structure and properties are influenced by the coordination geometry of aluminum and the hydrophobic nature of the sebacate chain .

Properties

CAS No. |

5505-62-4 |

|---|---|

Molecular Formula |

C30H48Al2O12 |

Molecular Weight |

654.7 g/mol |

IUPAC Name |

dialuminum;decanedioate |

InChI |

InChI=1S/3C10H18O4.2Al/c3*11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h3*1-8H2,(H,11,12)(H,13,14);;/q;;;2*+3/p-6 |

InChI Key |

ITPKQLWJKWUWPB-UHFFFAOYSA-H |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].[Al+3].[Al+3] |

Related CAS |

111-20-6 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of decanedioic acid, aluminum salt (3:2) typically involves the reaction of decanedioic acid with aluminum hydroxide or aluminum chloride. The reaction is carried out in an aqueous medium, and the resulting product is filtered and dried to obtain the aluminum salt.

Industrial Production Methods

In industrial settings, the production of decanedioic acid, aluminum salt (3:2) involves large-scale reactions using decanedioic acid and aluminum compounds. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Decomposition and Hydrolysis

Aluminum sebacate exhibits pH-dependent stability. In aqueous environments, it undergoes hydrolysis, particularly under acidic or basic conditions:

-

Acidic conditions : Dissociates into Al³⁺ ions and sebacic acid .

-

Basic conditions : Al³⁺ ions react with OH⁻ to form Al(OH)₃ precipitate .

The hydrolysis reaction can be represented as:

Coordination and Catalytic Reactions

This compound acts as a Lewis acid due to the electron-deficient Al³⁺ center, enabling catalytic roles in organic reactions:

3.1 Esterification and Polymerization

Facilitates ester bond formation between alcohols and carboxylic acids, crucial in synthesizing polyesters like poly(glycerol sebacate) .

3.2 Cross-Linking of Polymers

Aluminum ions coordinate with polymer chains, enhancing cross-linking density and mechanical properties.

3.3 Applications in Organic Synthesis

-

Catalyzes acyl transfer reactions.

-

Stabilizes intermediates in condensation polymerizations.

Stability and Reactivity

The compound’s stability is influenced by environmental factors:

| Factor | Effect on Stability | Reference |

|---|---|---|

| pH | Unstable in acidic/basic conditions | |

| Temperature | Decomposes above 200°C | |

| Solvents | Solubility varies (poor in water, moderate in organic solvents) |

Scientific Research Applications

Aluminum sebacate has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological effects and interactions with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of decanedioic acid, aluminum salt (3:2) involves its interaction with various molecular targets and pathways. The aluminum component can bind to proteins and enzymes, affecting their function and activity. The decanedioic acid component can interact with cellular membranes and other biological molecules, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural Properties of Metal Sebacates

*Structural data for this compound is less documented, but its coordination is inferred from analogous aluminum carboxylates.

†Sodium sebacate’s structure remains unsolved due to preferred orientation challenges in XRPD.

Calcium sebacate exhibits a unique two-step dehydration process and rigid packing due to cationic coordination across sebacate layers . In contrast, sodium sebacate forms anhydrous salts with distinct packing, as shown by FTIR and SEM data .

Plasticizers and Lubricants

This compound competes with sebacate esters (e.g., dioctyl sebacate, dibutyl sebacate) in polymer applications:

- Dibutyl sebacate (DBS) : Reduces tensile strength in transdermal films (Eudragit systems) by disrupting polymer chains. It enables faster drug release compared to phthalates .

- Dioctyl sebacate (DOS) : Used in lithium greases for low-temperature performance; replaces sodium nitrites in aluminum-based lubricants .

- This compound : Likely acts as a crosslinking agent or stabilizer in polymers due to its metal-carboxylate bonds, enhancing thermal resistance rather than plasticity.

Flame Retardancy

This compound demonstrates synergism in flame-retardant systems, akin to aluminum hypophosphite (AHP) or aluminum hydroxide (ATH):

- Aluminum hydroxide (ATH) : Releases water vapor at ~180°C, diluting flammable gases. Often combined with sebacate derivatives like bis(piperidinyl) sebacate for enhanced char formation .

- This compound : May act as a char-forming catalyst due to its aluminum content and sebacate’s carbon-rich structure. In polypropylene, bis(piperidinyl) sebacate with AHP reduces peak heat release rates by 40% .

Table 2: Flame-Retardant Performance in Polypropylene

Industrial and Environmental Considerations

Coatings and Nanoparticles

- DOS-coated aluminum nanopowders: Exhibit controlled exothermicity in combustion applications due to sebacate’s uniform coating .

- This compound: Potential use in corrosion inhibition coatings, similar to sebacate-modified layered double hydroxides (LDH-S), which reduce steel corrosion by 80% in concrete .

Q & A

What established synthetic routes are available for aluminum sebacate, and how can purity be optimized during synthesis?

This compound synthesis typically involves esterification or salt formation between sebacic acid and aluminum precursors (e.g., aluminum hydroxide or alkoxides). A common method includes refluxing sebacic acid with aluminum salts in a solvent like ethanol, followed by vacuum distillation to remove byproducts . Purity optimization may involve recrystallization from non-polar solvents or fractional distillation under reduced pressure. Critical parameters include stoichiometric control, reaction temperature (120–160°C), and inert atmospheres to prevent oxidation .

How can computational tools like QSAR models address data gaps in this compound’s environmental toxicity and biodegradation?

When experimental toxicity data are limited, the U.S. EPA’s approach with analogs (e.g., dibutyl sebacate) can be applied. Quantitative Structure-Activity Relationship (QSAR) models predict endpoints like bioaccumulation or metabolic pathways using physicochemical properties (log Kow, molecular weight) . For instance, QSAR Toolbox v4.2 can assess skin sensitization potential by analyzing structural alerts . Researchers should validate predictions with in vitro assays (e.g., microbial degradation studies) to confirm biodegradation rates .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and compositional integrity?

- FTIR : Identifies functional groups (e.g., carboxylate-Al bonds) between 1500–1600 cm⁻¹ .

- NMR : ¹³C NMR confirms ester linkage formation, while ²⁷Al NMR probes aluminum coordination .

- XRD : Determines crystallinity and phase purity, especially for metal-organic frameworks .

- GC-MS : Quantifies volatile degradation products during thermal analysis .

What methodologies are recommended for elucidating thermal degradation mechanisms in this compound-containing composites?

- TGA-DSC : Measures decomposition onset temperatures and enthalpy changes. Coupled with mass spectrometry (TGA-MS), it identifies gaseous byproducts (e.g., CO₂, hydrocarbons) .

- Isoconversional Kinetics : Models activation energy trends to infer degradation pathways (e.g., chain scission vs. crosslinking) .

- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 80–150°C) and monitor mechanical property losses via tensile testing .

How should researchers design in vitro assays to evaluate this compound’s biocompatibility for biomedical applications?

- Cytotoxicity : Use ISO 10993-5 protocols with fibroblast (e.g., NIH/3T3) or osteoblast cell lines, assessing viability via MTT assays after 24–72h exposure .

- Degradation Profiling : Immerse samples in phosphate-buffered saline (PBS) at 37°C, measuring mass loss and pH changes over 4–12 weeks .

- Inflammation Response : Quantify pro-inflammatory cytokines (IL-6, TNF-α) released by macrophages using ELISA .

How can contradictions in reported mechanical properties of this compound-based materials be systematically resolved?

- Standardized Synthesis : Control variables like curing time, temperature, and precursor purity (e.g., ≥98% sebacic acid) .

- Multi-Method Validation : Cross-reference tensile strength data from ASTM D638 testing with nanoindentation or dynamic mechanical analysis (DMA) .

- Microstructural Analysis : Use SEM/EDS to correlate mechanical performance with defects (e.g., voids, agglomerates) .

What experimental strategies mitigate this compound’s susceptibility to oxidative degradation in high-temperature applications?

- Antioxidant Additives : Incorporate phenolic stabilizers (e.g., BHT) at 0.1–1 wt%, monitoring efficacy via oxygen uptake tests .

- Surface Passivation : Apply self-assembled monolayers (e.g., ammonium sebacate) to reduce aluminum oxidation, verified by EIS (electrochemical impedance spectroscopy) .

- Accelerated Aging : Expose samples to UV radiation (340 nm, 0.7 W/m²) and track carbonyl index changes via FTIR .

How can researchers apply this compound in catalyst design for energy storage systems?

- Metal-Organic Frameworks (MOFs) : Use this compound as a ligand to synthesize porous MOFs for hydrogen storage, characterized by BET surface area analysis (>500 m²/g) .

- Solid Propellants : Evaluate combustion efficiency via strand burner tests, comparing specific impulse (Isp) with traditional catalysts (e.g., CuO) .

- Electrochemical Stability : Perform cyclic voltammetry in non-aqueous electrolytes (e.g., 1M LiPF₆ in EC/DMC) to assess redox activity .

What analytical approaches quantify this compound migration in polymer matrices under varying environmental conditions?

- LC-TOF-MS : Detect sebacate monomers in solvent extracts (e.g., hexane) with a detection limit of 0.1 ppm .

- Migration Chambers : Expose composites to ISO 17070 conditions (40°C, 60% RH) and analyze migration kinetics via Fickian diffusion models .

- Micro-CT Imaging : Visualize 3D distribution in polymers, correlating with mechanical property losses .

How do interfacial interactions between this compound and metal substrates influence corrosion resistance?

- Self-Assembled Films : Deposit ammonium sebacate monolayers on aluminum alloys via dip-coating (1–5 mM solution, pH 7–9), achieving corrosion current densities <1 µA/cm² via Tafel extrapolation .

- EIS Analysis : Measure impedance modulus (>10⁷ Ω·cm²) to confirm barrier formation .

- XPS : Verify chemisorption via Al-O-C bonding peaks at 531.5 eV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.